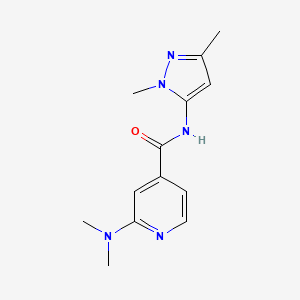![molecular formula C19H21NO3 B7558898 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B7558898.png)
1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPCA and is a derivative of piperidine, which is a heterocyclic organic compound commonly used in medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid is not yet fully understood. However, it is believed that PPCA acts by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This modulation leads to the inhibition of neuronal excitability and the reduction of pain perception.
Biochemical and Physiological Effects:
Studies have shown that 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid exhibits various biochemical and physiological effects. PPCA has been shown to increase the levels of GABA in the brain, which leads to the inhibition of neuronal activity. This inhibition results in the reduction of pain perception and the prevention of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid in lab experiments is its potent anticonvulsant and analgesic properties. This makes it a potential candidate for the treatment of neurological disorders and chronic pain. However, one of the limitations of using PPCA is its limited solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid. One of the potential directions is to further investigate its mechanism of action and its potential as a therapeutic agent for neurological disorders and chronic pain. Additionally, more research can be conducted to optimize the synthesis of PPCA and improve its solubility in water, making it more accessible for lab experiments. Finally, the potential use of PPCA in other fields, such as agriculture and environmental science, can also be explored.
Métodos De Síntesis
The synthesis of 1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid involves the reaction of 3-phenoxybenzyl chloride with piperidine-3-carboxylic acid in the presence of a base. This reaction results in the formation of PPCA, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid has shown promising results in various scientific research applications. One of the significant applications of PPCA is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent. PPCA has been shown to exhibit potent anticonvulsant and analgesic properties, making it a potential candidate for the treatment of neurological disorders and chronic pain.
Propiedades
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-19(22)16-7-5-11-20(14-16)13-15-6-4-10-18(12-15)23-17-8-2-1-3-9-17/h1-4,6,8-10,12,16H,5,7,11,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKKCIYYJMVVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Phenoxyphenyl)methyl]piperidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)
![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)

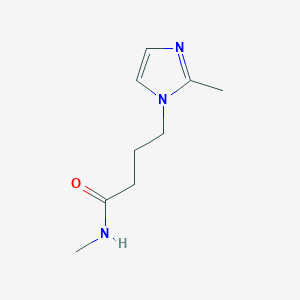
![1-(2-Tert-butyl-4-methoxyphenoxy)-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7558842.png)
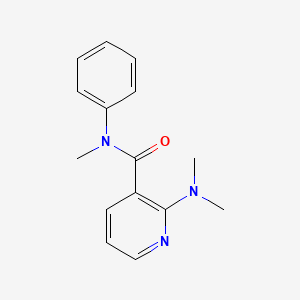
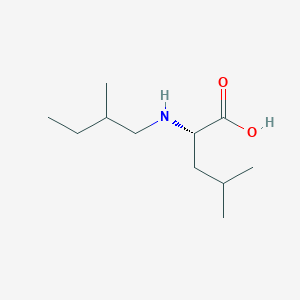
![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)

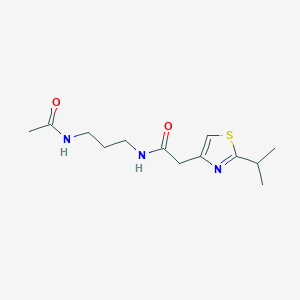
![N-[5-(2,6-dimethylmorpholine-4-carbonyl)-2-methylphenyl]acetamide](/img/structure/B7558893.png)
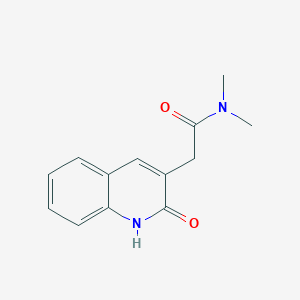
![3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B7558904.png)
